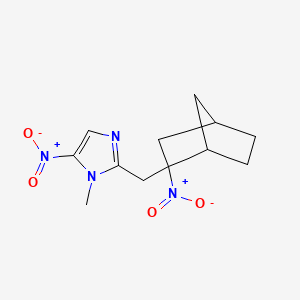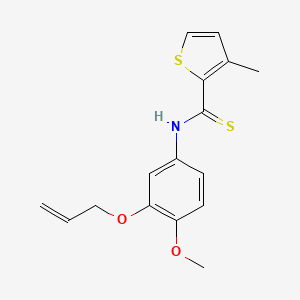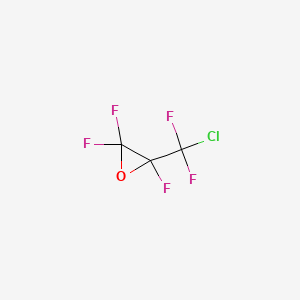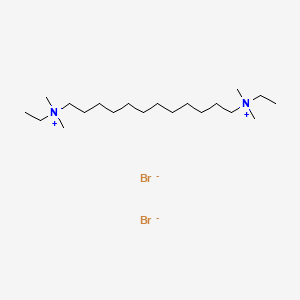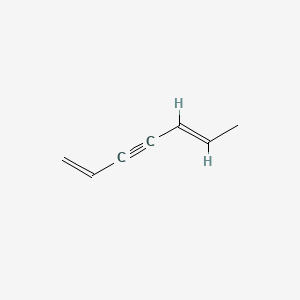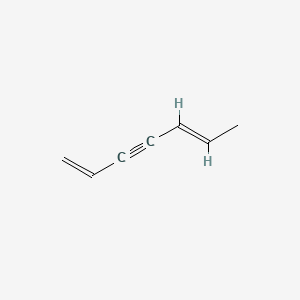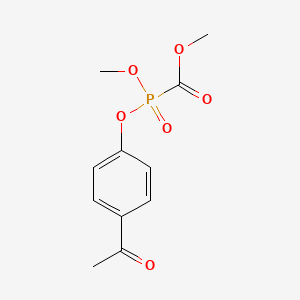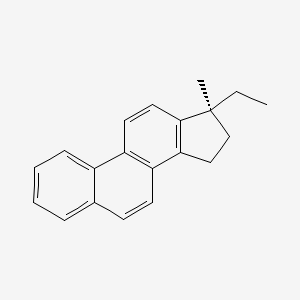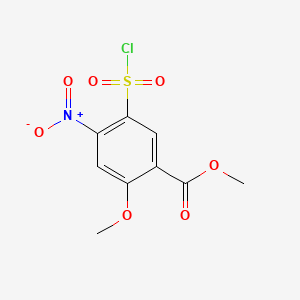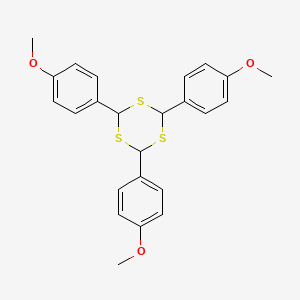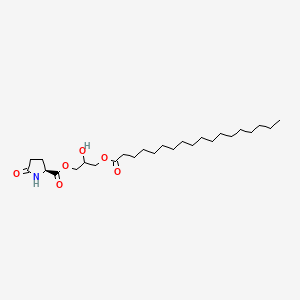
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C26H47NO6 and a molecular weight of 469.65448 g/mol . It is known for its unique structure, which includes a hydroxy group, a stearoyloxy group, and an oxo-L-prolinate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-hydroxy-3-(stearoyloxy)propyl alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include stearic acid, 5-oxo-L-proline, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The stearoyloxy group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acyl chlorides and anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would produce a secondary alcohol .
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(palmitoyloxy)propyl 5-oxo-L-prolinate
- 2-Hydroxy-3-(oleoyloxy)propyl 5-oxo-L-prolinate
- 2-Hydroxy-3-(linoleoyloxy)propyl 5-oxo-L-prolinate
Uniqueness
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is unique due to its specific stearoyloxy group, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in certain applications, such as in the formulation of lipid-based drug delivery systems .
Propiedades
Número CAS |
39659-52-4 |
|---|---|
Fórmula molecular |
C26H47NO6 |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1 |
Clave InChI |
FKXCEDMNPGAMRE-WCSIJFPASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



